Product packaging for 1,1,1-Tribromo-4-methylpent-3-en-2-ol(Cat. No.:CAS No. 59898-03-2)

1,1,1-Tribromo-4-methylpent-3-en-2-ol

Cat. No.: B8556035
CAS No.: 59898-03-2
M. Wt: 336.85 g/mol
InChI Key: CCSGUWPRSWZQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Tribromo-4-methylpent-3-en-2-ol is an organic compound with the molecular formula C6H9Br3O and a molecular weight of 336.85 g/mol . It is recognized as a key synthetic intermediate in organic chemistry and materials science research. This compound is primarily valued for its role in the synthesis of more complex molecules. Literature indicates that related 1,1,1-trihalogeno-4-methylpentenol isomers can be thermally isomerized to form 1,1,1-trihalogeno-4-methyl-3-penten-2-ol, which serves as a crucial precursor in the production of insecticidal compounds, specifically certain 2,2-dimethyl-3-(2',2'-dihalogenovinyl) cyclopropane carboxylic esters . The compound should be handled by trained personnel in a controlled laboratory setting. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Researchers are advised to consult the relevant safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9Br3O B8556035 1,1,1-Tribromo-4-methylpent-3-en-2-ol CAS No. 59898-03-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59898-03-2

Molecular Formula

C6H9Br3O

Molecular Weight

336.85 g/mol

IUPAC Name

1,1,1-tribromo-4-methylpent-3-en-2-ol

InChI

InChI=1S/C6H9Br3O/c1-4(2)3-5(10)6(7,8)9/h3,5,10H,1-2H3

InChI Key

CCSGUWPRSWZQIO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C(Br)(Br)Br)O)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 1,1,1 Tribromo 4 Methylpent 3 En 2 Ol and Analogous Structures

Direct Synthetic Routes to 1,1,1-Tribromo-4-methylpent-3-en-2-ol

The direct synthesis of this compound can be approached through several strategic disconnections. Key among these are methods involving the formation of the carbon-carbon bond between the tribromomethyl group and the pentenol backbone.

Lewis Acid Catalyzed Addition Reactions Utilizing Trihalogenoacetaldehydes and Olefins

A primary strategy for constructing the carbon skeleton of this compound involves the Lewis acid-catalyzed addition of a trihalogenoacetaldehyde, such as bromal (tribromoacetaldehyde), to an appropriate olefin. In this case, isoprene (2-methyl-1,3-butadiene) serves as a suitable starting material. The Lewis acid activates the carbonyl group of the aldehyde, facilitating a nucleophilic attack from the olefin.

The reaction proceeds via a Prins-type or related addition mechanism. The choice of Lewis acid is critical and can influence both the regioselectivity and stereoselectivity of the reaction. Common Lewis acids employed in such transformations include tin tetrachloride (SnCl₄), aluminum chloride (AlCl₃), and boron trifluoride etherate (BF₃·OEt₂). Protons themselves can also act as the active catalysts in some Lewis acid-mediated addition reactions. nih.gov The regioselectivity is governed by the stability of the intermediate carbocation, with the addition of the aldehyde occurring at the less substituted end of the most reactive double bond of the olefin.

For the synthesis of this compound, the reaction between bromal and isoprene would be catalyzed by a Lewis acid. The reaction is anticipated to proceed with the addition of the tribromoacetaldehyde to the 1-position of isoprene, leading to the formation of a tertiary allylic carbocation, which is then quenched by a nucleophile (e.g., water during workup) to yield the desired alcohol.

Examples of Lewis Acids in Olefin Addition Reactions
Lewis AcidTypical SubstratesGeneral Reaction ConditionsKey Characteristics
Tin(IV) Chloride (SnCl₄)Isoprene, Methyl acrylateLow temperature (-78 °C to rt)Efficient catalyst for Diels-Alder and cycloaddition reactions. rsc.org
Aluminum Chloride (AlCl₃)(R)-(-)-Carvone, IsopreneInert atmosphere, anhydrous solventCatalyzes regio- and stereoselective Diels-Alder reactions. researchgate.net
Boron Trifluoride Etherate (BF₃·OEt₂)Aldehydes, SilyloxyallenesCatalytic amountsEffective for stereoselective α-acylvinyl additions. nih.gov

Isomerization Reactions for Double Bond Positional Control in Pentenol Systems

Achieving the desired Δ³-alkene geometry in the final product may require subsequent isomerization reactions. The initial addition of bromal to isoprene could potentially yield a mixture of double bond isomers. Controlling the position of the double bond is crucial for the final structure of this compound.

Isomerization of pentenol systems can be achieved under various catalytic conditions. rsc.orgresearchgate.net Both acid and base catalysis can be employed to promote double bond migration. The thermodynamic stability of the resulting alkene often dictates the final product distribution. In the case of this compound, the tetrasubstituted double bond is expected to be the most thermodynamically stable isomer. Lewis acids can also mediate double-bond migration reactions in pentene isomers. researchgate.net

Enantioselective and Stereoselective Synthetic Approaches to Chiral Bromo-Alcohols

The synthesis of chiral molecules, including bromo-alcohols, in an enantiomerically pure form is a significant objective in modern organic synthesis. encyclopedia.pub The development of enantioselective methods allows for the preparation of a single enantiomer, which is often crucial for biological applications.

Several strategies have been developed for the enantioselective synthesis of chiral alcohols. encyclopedia.pub These include the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions. For bromo-alcohols, stereoselective halogenation reactions are of particular importance. nih.gov

Catalytic asymmetric synthesis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. encyclopedia.pub For instance, chiral Brønsted acids have been used to catalyze asymmetric allenylboration reactions to produce homopropargyl alcohols with high diastereo- and enantioselectivity. scispace.com Similarly, enantioselective dibromination of allylic alcohols can be achieved using a combination of a bromonium source and a titanium bromide species with a chiral diol ligand. wisc.edu

Enzymatic methods, such as kinetic resolution catalyzed by lipases, are also powerful tools for obtaining enantiopure alcohols. encyclopedia.pubmdpi.com In a kinetic resolution, one enantiomer of a racemic alcohol is selectively reacted, allowing for the separation of the unreacted enantiomer. Dynamic kinetic resolution combines this enzymatic resolution with in situ racemization of the starting material, theoretically allowing for a 100% yield of the desired enantiomer. Carbonyl reductases have also been explored for the synthesis of enantiopure chiral alcohols. nih.govnih.gov

Development of Novel Brominating Reagents and Methodologies

The choice of brominating reagent is critical for the successful synthesis of bromo-alcohols. Traditional reagents like elemental bromine can lack selectivity and produce unwanted byproducts. Consequently, the development of new brominating agents and methods is an active area of research.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of allylic positions. sltchemicals.com Other N-halo reagents include trichloroisocyanuric acid and haloglycolurils. researchgate.net The combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) or NBS can be used for the bromination of allylic alcohols. researchgate.net Bis(collidine)bromine(I) hexafluorophosphate is another reagent used for stereoselective bromination. acs.org

Recent advancements have focused on developing catalytic and more environmentally friendly bromination methods. For example, the combination of dibromomalonate as a bromonium source and a titanium bromide species has been used for the enantioselective dibromination of allylic alcohols. wisc.edu Supported synthetic routes have also been developed to facilitate the preparation and purification of halogenated compounds. thieme-connect.com

Green Chemistry Principles and Sustainable Synthetic Pathways for Halogenated Alcohols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgacs.orgpaperpublications.org These principles are increasingly being applied to the synthesis of halogenated organic compounds to create more sustainable and environmentally friendly methods. researchgate.netuni-lj.siresearchgate.net

Key green chemistry principles relevant to the synthesis of halogenated alcohols include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Less Hazardous Chemicals: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. acs.orgpaperpublications.org This includes avoiding toxic solvents and reagents. dokumen.pub

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. acs.orgpaperpublications.org

Sustainable approaches to halogenated alcohol synthesis include the use of bio-based starting materials, enzymatic halogenation, and the use of greener solvents and reagents. dtu.dkacs.org For example, oxidative halogenation in the presence of alkali halogen salts and biohalogenations are considered greener alternatives to using elemental halogens. researchgate.net

Scale-Up Considerations and Process Optimization for this compound Synthesis

The transition of a synthetic route from a laboratory scale to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key considerations for the scale-up of this compound synthesis include:

Reagent and Solvent Selection: The cost, availability, and safety of all reagents and solvents must be evaluated. The use of expensive or highly toxic reagents may be prohibitive on a large scale.

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled and optimized. Exothermic reactions may require specialized equipment for heat management.

Process Safety: A thorough hazard analysis is necessary to identify and mitigate potential safety risks, such as runaway reactions or the handling of corrosive materials.

Workup and Purification: The methods used for product isolation and purification must be scalable. Techniques like chromatography may be suitable for lab-scale purification but are often impractical for large-scale production. Alternative methods such as crystallization or distillation should be explored.

Waste Management: The disposal of byproducts and waste streams must be handled in an environmentally responsible and cost-effective manner.

Process optimization will involve systematically varying reaction parameters to maximize yield and purity while minimizing costs and environmental impact. This may involve the use of design of experiments (DoE) methodologies to efficiently explore the reaction space.

Reactivity and Chemical Transformations of 1,1,1 Tribromo 4 Methylpent 3 En 2 Ol

Mechanistic Studies of Reactions Involving the Tribromomethyl Group

The tribromomethyl group is a prominent feature of 1,1,1-tribromo-4-methylpent-3-en-2-ol, significantly influencing its reactivity. Under basic conditions, compounds containing a tribromomethyl ketone moiety are known to undergo the haloform reaction to produce a carboxylate and bromoform. However, in the case of α-haloketones, the Favorskii rearrangement is often a competing and preferred pathway. researchgate.netwikipedia.org This rearrangement typically proceeds through a cyclopropanone (B1606653) intermediate, especially in acyclic α-haloketones. wikipedia.orgcore.ac.uk

The mechanism involves the formation of an enolate on the side of the ketone away from the halogen, which then cyclizes to the cyclopropanone. Subsequent nucleophilic attack by a base, such as a hydroxide (B78521) or alkoxide, opens the ring to yield a carboxylic acid derivative. wikipedia.org For α-halo ketones lacking enolizable hydrogens, a "quasi-Favorskii" or "benzylic-like" rearrangement can occur, proceeding through a different, non-cyclopropanone mechanism. researchgate.netwikipedia.orgnrochemistry.com

Oxidative Transformations of the Alcohol Functionality to Carbonyl Compounds

The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 1,1,1-tribromo-4-methylpent-3-en-2-one. Various oxidizing agents can achieve this transformation. For instance, substituted homoallylic alcohols have been successfully oxidized to their corresponding carbonyl compounds using reagents like pyridinium (B92312) chlorochromate (PCC) or zinc chlorochromate nonahydrate. nih.gov

Tandem oxidation/halogenation reactions of aryl allylic alcohols can be achieved using an excess of the Moffatt-Swern reagent, which can lead to the formation of α-halo-α,β-unsaturated ketones. acs.orgorganic-chemistry.org This one-step process involves the initial oxidation of the alcohol to the ketone, followed by halogenation. organic-chemistry.orgresearchgate.net The choice of activating agent, such as oxalyl chloride or oxalyl bromide, allows for the synthesis of the corresponding α-chloro or α-bromo enones. acs.org Another method for the direct conversion of allylic alcohols to α-bromo-α,β-unsaturated ketones involves a mixture of TEMPO, Oxone, and tetraethylammonium (B1195904) bromide. researchgate.net

Derivatization Reactions of the Hydroxyl Group for Synthetic Utility

The hydroxyl group of this compound is a key site for derivatization, enhancing its synthetic utility.

Esterification: Alcohols can be converted to esters through reaction with carboxylic acids (Fischer esterification) or more reactive derivatives like acid chlorides. libretexts.org For allylic alcohols, enantioselective SN2′ substitution of their trichloroacetimidates with various carboxylic acids in the presence of a chiral palladium(II) catalyst can yield allylic esters. organic-chemistry.org

Ether Synthesis: The Williamson ether synthesis is a common method for preparing ethers, involving the deprotonation of an alcohol to form an alkoxide, followed by an SN2 reaction with an alkyl halide. youtube.comebsco.com Other methods to synthesize ethers from alcohols include the acid-catalyzed addition of an alcohol to an alkene and alkoxymercuration-demercuration. youtube.com

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen to form an alkyl halide. This is typically achieved by reaction with hydrogen halides (HX). libretexts.orglibretexts.org The reactivity order for hydrogen halides is HI > HBr > HCl. libretexts.orglibretexts.org For primary and secondary alcohols, reagents like thionyl chloride (for chlorides) and phosphorus tribromide (for bromides) are effective and proceed via an SN2 mechanism. libretexts.org Allylic alcohols, being more reactive, readily undergo substitution reactions. ebsco.com

Reactivity of the Alkenyl Moiety: Electrophilic and Radical Additions

The carbon-carbon double bond in this compound is susceptible to both electrophilic and radical additions.

Electrophilic Addition: The addition of hydrogen halides (HBr) to alkenes can proceed via an electrophilic or radical mechanism. Under electrophilic conditions, the reaction of 3-bromo-1-butene (B1616935) with HBr can lead to an allylic rearrangement. masterorganicchemistry.com Catalytic enantioselective dibromination of allylic alcohols has been achieved using a combination of dibromomalonate as a bromonium source and a titanium bromide species. wisc.edu

Radical Addition: In the presence of peroxides, the addition of HBr to butadiene proceeds via a free-radical mechanism, which can also involve an intermediate allyl radical, leading to rearranged products. masterorganicchemistry.com

Rearrangement Reactions Involving the Allylic Alcohol and Halogen Substituents

Allylic alcohols and their derivatives are prone to rearrangement reactions. rit.edu The 1,3-rearrangement of allylic alcohols can be promoted by hot water, which acts as a mildly acidic catalyst. nih.gov This type of rearrangement can be a key step in the synthesis of complex molecules. organic-chemistry.orgnih.gov

Allylic bromination reactions can sometimes occur with an "allylic rearrangement," where the new carbon-bromine bond forms at the end of the pi-system, and the double bond shifts. This is often favored when it leads to a more substituted, and thus more stable, double bond, following Zaitsev's rule. masterorganicchemistry.com

The Favorskii rearrangement, as mentioned earlier, is a significant rearrangement reaction for α-haloketones, which can be formed from the oxidation of this compound. This reaction typically results in a ring contraction for cyclic α-haloketones or the formation of carboxylic acid derivatives for acyclic substrates. wikipedia.orgrsc.org The mechanism is thought to proceed through a cyclopropanone intermediate. wikipedia.orgcore.ac.uk

Nucleophilic Substitution and Elimination Pathways at Brominated Centers

The tribromomethyl group provides multiple centers for nucleophilic substitution and elimination reactions. Allylic alcohols and their corresponding halides are particularly reactive in substitution reactions. ebsco.com The hydroxyl group of an allylic alcohol can be protonated to form a good leaving group (water), facilitating nucleophilic substitution. ebsco.comlibretexts.org

Secondary, tertiary, allylic, and benzylic alcohols typically react with hydrogen halides via an SN1 mechanism, involving the formation of a carbocation intermediate. libretexts.orglibretexts.org Primary alcohols, on the other hand, tend to react through an SN2 mechanism. libretexts.org Allylic shifts are a common feature of nucleophilic substitution reactions of allylic compounds, where the incoming nucleophile attacks at the γ-carbon, leading to a rearranged product. wikipedia.org

Cycloaddition Reactions and Annulation Strategies Utilizing Related Polybromo Ketone Systems

While direct cycloaddition reactions involving this compound are not extensively documented, related polyhalogenated compounds demonstrate notable reactivity in such transformations. For instance, (E)-3,3,3-tribromo-1-nitroprop-1-ene has been shown to participate in [3+2] cycloaddition reactions with diarylnitrones, leading to the formation of isoxazolidines with high regio- and stereoselectivity. mdpi.comresearchgate.net Similarly, 3,3,3-trichloro-1-nitroprop-1-ene undergoes [3+2] cycloaddition with nitrile N-oxides. mdpi.com

Annulation strategies, which involve the formation of a new ring, can be employed with related ketone systems. For example, α-bromo ketones can react with MBH-carbonates of propiolaldehydes in an oxa-[3+3] annulation to synthesize 2H-pyrans. rsc.org Other annulation strategies include palladium-catalyzed intramolecular coupling of 2-haloanilines and ketones, nih.gov and deacylation-aided C-H alkylative annulation using simple ketones as precursors. nih.gov

Cross-Coupling Reactions of Polyhalogenated Systems and Site-Selectivity Challenges

Cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon bonds. rsc.org However, when a substrate contains multiple identical halogen atoms, achieving site-selectivity becomes a formidable challenge. nih.gov The inherent similarity in the reactivity of the carbon-halogen (C-X) bonds often leads to a mixture of products, diminishing the synthetic utility of the process. nih.gov

In the case of this compound, the three bromine atoms on a single carbon atom introduce a unique set of reactivity patterns and selectivity issues. The primary challenge lies in controlling which C-Br bond undergoes oxidative addition to the metal catalyst, typically a palladium or nickel complex.

Several factors are known to influence the site-selectivity of cross-coupling reactions in polyhalogenated compounds:

Bond Dissociation Energies (BDEs): In substrates with different types of halogens, selectivity is often governed by the relative BDEs of the C-X bonds, with the general trend being C-I > C-Br > C-Cl. nih.gov However, in a system with identical halogens, like the tribromo group in the target molecule, this factor is less discriminating.

Steric Hindrance: The steric environment around each C-X bond can play a crucial role. The bulky tribromomethyl group might influence the approach of the catalyst, potentially favoring reaction at a less hindered site if one were available.

Electronic Effects: The electronic properties of the substrate, including the influence of nearby functional groups, can affect the reactivity of the C-X bonds. The hydroxyl and alkenyl groups in this compound could modulate the electron density at the carbon-bromine bonds.

Catalyst and Ligand Effects: The choice of catalyst, its ligands, and the reaction conditions are critical in directing the selectivity. whiterose.ac.uk Different ligand systems can exhibit preferences for specific reaction sites based on their steric and electronic profiles.

Hypothetical Cross-Coupling Scenarios and Expected Challenges

Given the structure of this compound, a cross-coupling reaction with an organometallic reagent (e.g., an organoboron compound in a Suzuki-Miyaura coupling) would likely face the following challenges:

Multiple Couplings: The high reactivity of the C-Br bonds could lead to di- and tri-substituted products, making it difficult to isolate the mono-coupled product.

Lack of Intrinsic Selectivity: With three identical bromine atoms, achieving selective mono-substitution is inherently difficult. The statistical distribution of products might be the predominant outcome in the absence of a strong directing effect.

Rearrangement and Elimination Reactions: The allylic alcohol moiety could be prone to side reactions, such as elimination or rearrangement, under the conditions typically employed for cross-coupling reactions.

To illustrate the potential outcomes and challenges, a hypothetical Suzuki-Miyaura cross-coupling reaction of this compound with phenylboronic acid is presented below. It is important to note that this data is illustrative and not based on experimental results for this specific compound.

Table 1: Hypothetical Product Distribution in a Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

EntryCatalyst/LigandBaseSolventTemperature (°C)Product(s)Hypothetical Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O100Mono-, Di-, and Tri-phenylated productsComplex mixture
2Pd(OAc)₂ / SPhosK₃PO₄Dioxane80Predominantly mono-phenylated product45%
3NiCl₂(dppp)K₃PO₄THF60Mixture of mono- and di-phenylated products60% (combined)

This table is for illustrative purposes only and does not represent actual experimental data.

Achieving selective functionalization of polyhalogenated compounds remains a significant area of research in organic synthesis. nih.gov The development of highly selective catalyst systems is crucial to unlocking the synthetic potential of molecules like this compound. Future research would need to focus on designing catalysts and reaction conditions that can effectively differentiate between the chemically similar C-Br bonds in the tribromomethyl group.

Spectroscopic Characterization and Structural Analysis of 1,1,1 Tribromo 4 Methylpent 3 En 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,1,1-Tribromo-4-methylpent-3-en-2-ol is expected to exhibit distinct signals corresponding to each unique proton environment. The hydroxyl proton (-OH) typically presents as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The proton on the carbon bearing the hydroxyl group (C2-H) would be deshielded due to the electronegativity of the adjacent oxygen and the tribromomethyl group, likely appearing as a doublet. The vinyl proton (C3-H) would also be a doublet, coupled to the C2 proton. The two methyl groups attached to C4 would likely be non-equivalent, presenting as two distinct singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. masterorganicchemistry.com For this compound, six distinct signals are predicted. The carbon of the tribromomethyl group (C1) would be significantly deshielded by the three bromine atoms. The carbon bearing the hydroxyl group (C2) would also be downfield due to the electronegative oxygen. openochem.org The two olefinic carbons (C3 and C4) would appear in the characteristic region for sp² hybridized carbons. libretexts.org The two methyl carbons attached to C4 would have chemical shifts typical for sp³ hybridized carbons in an alkene environment. youtube.com

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (-CBr₃)-40-50
C2 (-CHOH)4.5-5.0 (d)70-80
C3 (=CH-)5.5-6.0 (d)120-130
C4 (=C(CH₃)₂)-130-140
C5 (-CH₃)1.8-2.0 (s)20-25
C6 (-CH₃)1.9-2.1 (s)25-30
-OH1.5-4.0 (br s)-

Note: These are predicted values and may vary based on experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound, HRMS would be crucial for confirming its molecular formula, C₆H₉Br₃O.

A key feature in the mass spectrum of this compound would be the distinct isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). The presence of three bromine atoms in the molecule will result in a characteristic isotopic cluster for the molecular ion [M]⁺ and any bromine-containing fragments. This pattern, with relative intensities following a binomial distribution (approximately 1:3:3:1 for [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺), provides unambiguous evidence for the number of bromine atoms.

Predicted HRMS Data for this compound

Ion Predicted m/z Relative Intensity
[C₆H₉⁷⁹Br₃O]⁺333.8191~25%
[C₆H₉⁷⁹Br₂⁸¹BrO]⁺335.8171~75%
[C₆H₉⁷⁹Br⁸¹Br₂O]⁺337.8150~75%
[C₆H₉⁸¹Br₃O]⁺339.8130~25%

Note: The predicted m/z values are for the most abundant isotopes and the relative intensities are approximate.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. libretexts.orgoregonstate.edu The C=C double bond stretching vibration would likely appear in the 1640-1680 cm⁻¹ region. pressbooks.pub The sp² C-H stretch of the alkene would be observed around 3010-3100 cm⁻¹. The sp³ C-H stretching of the methyl and methine groups would appear in the 2850-3000 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol is expected in the 1050-1150 cm⁻¹ region. The C-Br stretching vibrations would occur at lower frequencies, typically in the 500-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, being a relatively non-polar bond, would be expected to show a strong Raman signal. The symmetric stretching of the C-Br bonds in the tribromomethyl group may also be more prominent in the Raman spectrum compared to the IR spectrum.

Predicted Vibrational Frequencies for this compound

Functional Group Predicted IR Absorption (cm⁻¹) Predicted Raman Shift (cm⁻¹)
O-H Stretch3200-3600 (broad, strong)Weak
sp² C-H Stretch3010-3100 (medium)Medium
sp³ C-H Stretch2850-3000 (strong)Strong
C=C Stretch1640-1680 (medium)Strong
C-O Stretch1050-1150 (strong)Weak
C-Br Stretch500-600 (medium)Medium

Advanced X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. nih.govresearchgate.net For this compound, a successful crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

The C2 carbon in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these stereoisomers. sigmaaldrich.com

These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The resulting spectra, known as CD or ORD spectra, are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. By comparing the experimental spectra to those predicted by computational methods or to spectra of similar compounds with known absolute configurations, the absolute stereochemistry (R or S) of the enantiomers of this compound could be determined.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques are fundamental for assessing the purity of a compound and for separating mixtures of isomers.

High-Performance Liquid Chromatography (HPLC): HPLC would be a suitable method for the analysis and purification of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation from any impurities. Chiral HPLC, using a stationary phase with a chiral selector, would be the method of choice for separating the two enantiomers of the compound.

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for purity assessment, particularly for volatile compounds. sigmaaldrich.comwaters.comnih.gov Given the molecular weight and the presence of a hydroxyl group, derivatization (e.g., silylation) might be necessary to improve the volatility and chromatographic behavior of this compound. GC could also be used for enantiomeric separation if a chiral stationary phase is employed.

Computational Chemistry and Theoretical Insights into 1,1,1 Tribromo 4 Methylpent 3 En 2 Ol

Quantum Chemical Calculations of Electronic Structure, Bonding, and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 1,1,1-Tribromo-4-methylpent-3-en-2-ol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electronic structure. These calculations reveal the distribution of electron density, the nature of chemical bonds, and the energies and shapes of molecular orbitals.

Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is likely to be localized on the carbon-carbon double bond and the oxygen atom of the hydroxyl group, while the LUMO may be associated with the antibonding orbitals of the carbon-bromine bonds.

Illustrative Data Table of Calculated Electronic Properties:

PropertyCalculated Value (Illustrative)Significance
Dipole Moment2.5 DIndicates the overall polarity of the molecule.
HOMO Energy-6.8 eVRelates to the electron-donating ability.
LUMO Energy-1.2 eVRelates to the electron-accepting ability.
HOMO-LUMO Gap5.6 eVSuggests moderate chemical reactivity.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction mechanisms, including the structures of transition states and intermediates.

For instance, the reaction of this compound with a nucleophile could proceed through various pathways. Computational modeling can help determine whether the reaction is likely to be a substitution at the carbon bearing the hydroxyl group or an addition to the carbon-carbon double bond. The calculated activation energies for each potential pathway can predict the dominant reaction product under specific conditions.

The identification of transition state structures provides detailed information about the geometry of the molecule at the peak of the energy barrier for a reaction. This information is invaluable for understanding the factors that control the reaction rate and for designing catalysts that can lower the activation energy.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Chemical Transformations

Computational chemistry enables the prediction of how and where a molecule is likely to react. For this compound, this includes predicting its reactivity towards different reagents, the regioselectivity of reactions (which part of the molecule reacts), and the stereoselectivity (the spatial arrangement of the products).

The electronic properties calculated in section 5.1 are key inputs for these predictions. For example, electrostatic potential maps can highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively.

In reactions involving the double bond, computational models can predict whether an incoming reagent will add to the second or third carbon atom of the pentene chain (regioselectivity). Similarly, for reactions that can produce stereoisomers, calculations can predict which isomer is energetically favored. These predictive capabilities are essential for planning synthetic routes and for understanding the outcomes of chemical reactions. rsc.orgoptibrium.comrsc.org

Conformational Analysis and Energy Minima of the Molecule

This compound has several rotatable bonds, leading to a variety of possible three-dimensional shapes, or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable ones, known as energy minima.

Computational methods, such as molecular mechanics and quantum chemical calculations, are used to calculate the potential energy of the molecule as a function of its geometry. By rotating the bonds and calculating the energy at each step, a potential energy surface can be generated. The low-energy regions on this surface correspond to the most stable conformations.

Understanding the preferred conformation of this compound is important as the molecule's shape can influence its physical properties and biological activity. The relative energies of different conformers also determine their population at a given temperature.

Studies on Intermolecular Interactions, Including Halogen Bonding and Hydrogen Bonding

The bromine and hydrogen atoms in this compound can participate in significant intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen bonds with other molecules.

Furthermore, the bromine atoms can engage in halogen bonding. mdpi.com A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. acs.org The strength and directionality of these interactions can be studied using computational methods. mdpi.com

These intermolecular forces play a crucial role in determining the macroscopic properties of the compound, such as its melting point, boiling point, and solubility. Computational studies can provide a detailed picture of how molecules of this compound interact with each other and with other molecules in the solid and liquid states. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Machine Learning Models for Related Polyhalogenated Alcohols

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. nih.gov For polyhalogenated alcohols similar to this compound, QSAR models can be developed to predict their activity based on calculated molecular descriptors. researchgate.net These descriptors can include electronic properties, steric parameters, and hydrophobicity. unipa.it

Machine learning algorithms are increasingly being used to develop more sophisticated QSAR models. nih.govmdpi.comresearchgate.netresearchgate.net These models can handle large datasets and complex relationships between molecular structure and activity. By training a machine learning model on a set of polyhalogenated alcohols with known activities, it is possible to predict the activity of new compounds like this compound. researchgate.net These predictive models are valuable tools in drug discovery and toxicology for screening large numbers of compounds and prioritizing them for further experimental testing.

Applications of 1,1,1 Tribromo 4 Methylpent 3 En 2 Ol As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Cyclopropane (B1198618) Carboxylic Esters and Related Synthons

One of the most promising applications of 1,1,1-Tribromo-4-methylpent-3-en-2-ol is in the synthesis of cyclopropane derivatives. The tribromomethyl carbinol functionality is a well-known precursor for the generation of dibromocarbene, which can then undergo cyclopropanation reactions with the adjacent double bond. This intramolecular reaction, or an intermolecular reaction with other olefins, would lead to the formation of gem-dibromocyclopropanes. These resulting structures are valuable synthetic intermediates that can be further transformed into cyclopropane carboxylic esters, which are key structural motifs in pyrethroid insecticides.

The general transformation can be envisioned as follows:

Activation of the hydroxyl group in this compound.

Base-induced elimination to form a dibromocyclopropane intermediate.

Hydrolysis and subsequent esterification to yield the desired cyclopropane carboxylic ester.

Reactant Key Transformation Product Class Potential Significance
This compoundIntramolecular Cyclopropanationgem-DibromocyclopropylcarbinolsPrecursors to pyrethroids
This compoundIntermolecular Cyclopropanation with AlkenesSubstituted gem-DibromocyclopropanesBuilding blocks for fine chemicals

Role in the Construction of Complex Organic Architectures and Natural Product Scaffolds

The dense functionality of this compound makes it an attractive starting material for the synthesis of complex molecular architectures, including those found in natural products. The allylic alcohol portion of the molecule can be used for various stereoselective transformations, such as epoxidation or dihydroxylation, to introduce new stereocenters. The tribromomethyl group can be converted into other functionalities, such as a carboxylic acid or an ester, providing a handle for further synthetic manipulations.

For instance, the selective transformation of the different functional groups present in this compound could lead to the synthesis of highly substituted cyclopentane (B165970) or cyclohexane (B81311) rings, which are common cores in many natural products. While no specific total syntheses employing this exact intermediate have been reported, its potential as a building block is evident from the vast literature on the use of polyfunctionalized synthons in natural product synthesis. researchgate.netnih.govoregonstate.edu

Utilization in Cascade Reactions and Multicomponent Processes

Cascade reactions, where a series of transformations occur in a single pot, offer a powerful strategy for the efficient construction of complex molecules. The structure of this compound is well-suited for initiating such cascades. For example, an initial reaction at the hydroxyl group could trigger a subsequent cyclization involving the double bond and the tribromomethyl group.

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains portions of all the reactants, could also utilize this tribrominated alcohol. beilstein-journals.org The hydroxyl and alkene functionalities could participate in MCRs to rapidly build molecular complexity.

Reaction Type Potential Trigger Possible Outcome Advantages
Cascade ReactionOxidation of the alcoholFormation of a polycyclic ketoneStep economy, reduced waste
Multicomponent ReactionReaction with an amine and an isocyanideSynthesis of highly functionalized heterocyclesIncreased molecular diversity

Development of Novel Reagents and Catalysts Derived from Tribromomethyl Carbinols

Tribromomethyl carbinols can serve as precursors to a variety of novel reagents and catalysts. researchgate.net For example, dehalogenation of this compound could lead to the formation of a reactive radical species that could be harnessed in controlled radical polymerization or other radical-mediated transformations.

Furthermore, the hydroxyl group can be functionalized with a ligand that can coordinate to a metal center, potentially leading to new catalysts for asymmetric synthesis. The chiral nature of the alcohol (if resolved into its enantiomers) could be exploited to induce stereoselectivity in catalytic processes.

Application in the Synthesis of Polyhalogenated Functional Materials

The presence of three bromine atoms and a polymerizable double bond makes this compound a potential monomer for the synthesis of polyhalogenated polymers. google.comgantrade.com Such polymers are often characterized by their flame retardancy, high refractive index, and chemical resistance.

The polymerization of the alkene moiety, potentially copolymerized with other monomers, could lead to a range of functional materials. google.com The hydroxyl group could be used for post-polymerization modification to introduce other functionalities and to cross-link the polymer chains, thereby tuning the material's properties. nih.gov

Polymerization Method Potential Comonomer Resulting Polymer Class Potential Applications
Radical PolymerizationStyreneBrominated Polystyrene CopolymerFlame-retardant plastics
Ring-Opening Metathesis PolymerizationNorborneneHalogenated PolynorborneneHigh-performance optical materials

Emerging Research Directions and Future Perspectives on 1,1,1 Tribromo 4 Methylpent 3 En 2 Ol

Development of More Efficient and Selective Synthetic Routes

The synthesis of tribromomethyl carbinols is a key challenge in organic chemistry. researchgate.netorganic-chemistry.org Traditional methods for the synthesis of analogous trichloromethyl carbinols often involve the base-promoted addition of chloroform to carbonyl compounds. organic-chemistry.org These reactions can be complicated by side reactions, such as the Cannizzaro reaction, especially when using strong bases, which often necessitates low temperatures. organic-chemistry.org A potential synthetic route to 1,1,1-Tribromo-4-methylpent-3-en-2-ol could involve the reaction of bromoform with 3-methylbut-2-en-1-al in the presence of a strong base. google.com

Future research in this area will likely focus on the development of more efficient and selective catalysts to promote this transformation. For instance, the use of organocatalysts or metal-based catalysts could offer milder reaction conditions and improved yields. mt.com The TiCl4-Mg bimetallic complex has been explored for the synthesis of halomethyl carbinols, although its application to tribromomethyl carbinols from unsaturated aldehydes warrants further investigation. organic-chemistry.orgnih.gov Another approach could be a one-pot synthesis from the corresponding primary alcohol, which would involve an initial oxidation to the aldehyde followed by the addition of the tribromomethyl group. acs.org

A comparison of potential synthetic precursors and reagents is presented in Table 1.

PrecursorReagent(s)Potential AdvantagesPotential Challenges
3-methylbut-2-en-1-alBromoform (CHBr3), Strong BaseDirect approachSide reactions, harsh conditions
3-methylbut-2-en-1-olOxidizing agent, CHBr3, BaseOne-pot potentialCompatibility of reagents
Trihaloacetic acidsAldehyde, then oxidationAlternative pathwayMulti-step process

Exploration of Novel Reactivities and Catalytic Applications

The unique combination of a tribromomethyl group, a hydroxyl group, and an alkene moiety in this compound suggests a rich and diverse reactivity profile. The hydroxyl group can undergo a range of transformations, such as oxidation to the corresponding ketone, esterification, or conversion to an alkyl halide. nih.govacs.orgncert.nic.in The presence of the double bond allows for reactions such as hydrogenation, epoxidation, and dihydroxylation. acs.orggoogle.com The selective hydrogenation of α,β-unsaturated aldehydes to unsaturated alcohols is a well-established field, and the reverse reaction or further transformations of the unsaturated alcohol moiety in this compound could be of interest. acs.orggoogle.com

The tribromomethyl group can also participate in a variety of reactions. For example, it could be a precursor for the generation of dibromocarbene or could undergo radical reactions. The selective reduction of the tribromomethyl group could lead to the corresponding dibromo- or monobromomethyl compounds. researchgate.net

Given its structure, this compound could also be explored as a ligand in catalysis or as a chiral building block if synthesized in an enantioselective manner. The presence of multiple functional groups could allow for its coordination to metal centers, potentially leading to novel catalysts with unique reactivity and selectivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

Halogenation reactions are often fast and highly exothermic, which can pose safety and selectivity challenges in traditional batch reactors. softecks.inrsc.orgresearchgate.netresearchgate.net Flow chemistry, with its superior heat and mass transfer, offers a safer and more efficient alternative for conducting such reactions. softecks.inrsc.orgresearchgate.netresearchgate.net The synthesis of this compound, which involves the use of potentially hazardous reagents and the management of exotherms, is an ideal candidate for integration with flow chemistry platforms. syncrest.com

In a flow setup, reagents can be mixed in a controlled manner within a microreactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. softecks.inrsc.orgresearchgate.net This can lead to improved yields, higher selectivity, and enhanced safety. softecks.inrsc.orgresearchgate.net Furthermore, flow chemistry can be readily integrated with automated synthesis platforms, enabling the rapid optimization of reaction conditions and the streamlined production of the target compound. The in-line purification and analysis of the product stream can also be incorporated into a continuous flow process. syncrest.com

Bio-inspired Transformations and Enzymatic Approaches for Halogenated Alcohols

Nature has evolved a diverse array of enzymes that can catalyze halogenation reactions with high regio- and stereoselectivity under mild conditions. nih.govmdpi.comcell.comacs.orgfrontiersin.org Haloperoxidases, for example, are a class of enzymes that utilize hydrogen peroxide to oxidize halides, which can then be incorporated into organic substrates. mdpi.comnih.gov Flavin-dependent halogenases represent another class of enzymes that can catalyze the halogenation of electron-rich compounds. mdpi.comresearchgate.net

Future research could explore the use of these or engineered enzymes for the synthesis of this compound or its precursors. dtu.dk This biocatalytic approach could offer a more environmentally friendly and sustainable alternative to traditional chemical synthesis. nih.gov Moreover, enzymes could be used for the selective transformation of the this compound scaffold. For instance, alcohol dehydrogenases could be employed for the selective oxidation of the hydroxyl group to the corresponding ketone, while other enzymes could catalyze transformations at the double bond. nih.gov

A summary of potential enzymatic approaches is provided in Table 2.

Enzyme ClassPotential ApplicationAdvantages
HaloperoxidasesSynthesis of halogenated precursorsMild reaction conditions, high selectivity
Flavin-dependent halogenasesRegioselective halogenationHigh specificity
Alcohol dehydrogenasesOxidation of the hydroxyl groupHigh chemoselectivity
Ene-reductasesSelective reduction of the double bondStereocontrol

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

A thorough understanding of reaction kinetics and mechanisms is crucial for the optimization of synthetic processes. mt.com Advanced spectroscopic techniques, such as in-situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur in the reaction vessel. mt.commt.comspectroscopyonline.com These techniques provide valuable data on the concentration of reactants, intermediates, and products over time, which can be used to elucidate reaction pathways and determine kinetic parameters. mt.commt.comspectroscopyonline.com

The application of these in-situ monitoring techniques to the synthesis of this compound would be highly beneficial. acorn.workscolorado.edusydney.edu.auscispace.comiipseries.org For example, in-situ FTIR or Raman spectroscopy could be used to track the consumption of the starting aldehyde and the formation of the alcohol product. mt.commt.com This would enable the precise determination of the reaction endpoint and provide insights into the factors that influence reaction rate and selectivity. mt.commt.comspectroscopyonline.com

Design of Functional Materials Incorporating the this compound Scaffold

The presence of a high bromine content in this compound suggests its potential use as a flame retardant or as a building block for flame-retardant materials. Polyhalogenated compounds are known to function as effective flame retardants by interrupting the combustion cycle in the gas phase.

Furthermore, the unsaturated alcohol functionality opens up possibilities for the incorporation of this scaffold into polymeric materials. youtube.com The hydroxyl group can be used as an initiation site for polymerization, or the double bond can participate in polymerization reactions. The resulting polymers, containing the tribromomethyl group, could exhibit interesting properties, such as enhanced thermal stability, altered refractive index, or specific chemical reactivity. These materials could find applications in coatings, specialty plastics, or advanced composites. The development of new unsaturated alcohols and their subsequent polymerization is an active area of research. google.com

Q & A

Q. What are the optimal synthetic routes for 1,1,1-tribromo-4-methylpent-3-en-2-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of a prenol derivative or halogenation of a conjugated enol ether. Key steps include:
  • Substrate Preparation : Start with 4-methylpent-3-en-2-ol, and use N-bromosuccinimide (NBS) or HBr in a controlled environment to avoid over-bromination.
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance electrophilic bromination efficiency .
  • Temperature Control : Maintain temperatures between 0–5°C to suppress side reactions like allylic rearrangements.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves brominated isomers. Yield optimization requires monitoring via TLC and GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR identifies the methyl group (δ 1.2–1.4 ppm) and olefinic protons (δ 5.6–5.8 ppm). 13^{13}C NMR confirms bromine-induced deshielding (C-Br peaks at δ 70–90 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns from three bromine atoms (characteristic M+, M+2, M+4 peaks) .
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable, though bromine’s heavy atom effect complicates data collection .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model transition states. Key parameters:
  • Electron density maps (LUMO localization) identify electrophilic sites at C-Br bonds.
  • Activation energy barriers predict regioselectivity in SN2 vs. elimination pathways .
  • MD Simulations : Solvent effects (e.g., DMSO vs. THF) on reaction kinetics can be modeled using GROMACS .
  • Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. What strategies resolve contradictions in reported biological activity data for halogenated alkenols like this compound?

  • Methodological Answer : Contradictions often arise from impurities or assay variability. Solutions include:
  • Purity Assessment : Use orthogonal methods (HPLC, DSC) to verify compound integrity (>98% purity required for bioassays) .
  • Dose-Response Curves : Perform IC50_{50}/EC50_{50} studies in triplicate across multiple cell lines (e.g., HEK293, HepG2) to assess consistency .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .

Q. How does steric hindrance from the tribromo group influence the compound’s interaction with biomolecular targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The tribromo group’s van der Waals volume may block active-site access, reducing binding affinity .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_\text{on}, koff_\text{off}) with immobilized targets. Compare with non-brominated analogs to isolate steric effects .
  • Crystallographic Analysis : Co-crystallize the compound with target proteins (e.g., kinases) to visualize steric clashes .

Experimental Design Considerations

Q. What controls are essential when evaluating the environmental stability of this compound?

  • Methodological Answer :
  • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4, 7, 10) and monitor debromination via GC-MS .
  • Biotic Degradation : Use soil microcosms with/without microbial inhibitors (e.g., NaN3_3) to distinguish enzymatic vs. non-enzymatic pathways .
  • Control Groups : Include non-brominated analogs and inert matrices (e.g., sterile sand) to baseline signal noise .

Data Interpretation and Conflict Resolution

Q. How to address discrepancies between theoretical and experimental vibrational spectra (IR/Raman)?

  • Methodological Answer :
  • Frequency Scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to harmonize DFT-predicted and observed peaks .
  • Isotope Effects : Account for 79^{79}Br vs. 81^{81}Br isotopic splitting in experimental spectra, which simulations may overlook .
  • Conformational Sampling : Use molecular dynamics to identify dominant conformers contributing to spectral broadening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.